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Compound of Interest

Compound Name: DS18561882

Cat. No.: B8095293

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic impact of the novel MTHFD2
inhibitor, DS18561882, against established antifolate chemotherapeutics: methotrexate,
pemetrexed, and pralatrexate. By examining their distinct mechanisms of action and effects on
cellular metabolism, this document aims to provide a valuable resource for researchers in
oncology and drug development.

Introduction to Antifolates and One-Carbon
Metabolism

Antifolates are a cornerstone of chemotherapy, exerting their anticancer effects by disrupting
one-carbon (1C) metabolism. This complex network of biochemical pathways is essential for
the synthesis of nucleotides (purines and thymidylate) and amino acids, which are critical for
DNA replication, RNA synthesis, and cell proliferation.[1][2] Classical antifolates, such as
methotrexate, primarily target dihydrofolate reductase (DHFR), a key enzyme in the folate
cycle.[3][4] However, the emergence of novel agents targeting different nodes within this
pathway, like DS18561882 which inhibits the mitochondrial enzyme MTHFD2, necessitates a
comparative understanding of their metabolic consequences.[5][6]

Mechanisms of Action: A Divergence in Targeting
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The metabolic impact of an antifolate is a direct consequence of its molecular target. While all
compounds discussed herein disrupt 1C metabolism, their specific targets lead to distinct
downstream effects.

o DS18561882: This potent and selective inhibitor targets methylenetetrahydrofolate
dehydrogenase 2 (MTHFDZ2), a mitochondrial enzyme.[6][7] MTHFD?2 is crucial for the
production of formate, which is exported to the cytoplasm to provide one-carbon units for de
novo purine synthesis.[5][8] By inhibiting MTHFD2, DS18561882 primarily blocks purine
synthesis, leading to a depletion of adenine and guanine nucleotides and subsequent cell
growth arrest.[5][9] Some studies also suggest that MTHFD2 inhibition can impact thymidine
production, leading to replication stress.[10]

Methotrexate: As a classical antifolate, methotrexate's primary target is dihydrofolate
reductase (DHFR).[3][11] Inhibition of DHFR leads to a depletion of tetrahydrofolate (THF)
cofactors, which are essential for both purine and thymidylate synthesis.[11] This dual
blockade of nucleotide building blocks is a key feature of its cytotoxic effect.[12]

Pemetrexed: This agent is a multi-targeted antifolate, inhibiting not only DHFR but also
thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), an
enzyme in the de novo purine synthesis pathway.[11][13] This broad-spectrum inhibition of
key enzymes in both purine and pyrimidine synthesis contributes to its potent anticancer
activity.

Pralatrexate: Similar to methotrexate, pralatrexate is a potent DHFR inhibitor.[2][14] Its
mechanism relies on depleting the cellular pool of reduced folates, thereby halting the
synthesis of DNA and RNA precursors.[2] Pralatrexate is distinguished by its high affinity for
the reduced folate carrier (RFC-1) and its efficient intracellular polyglutamylation, leading to
enhanced uptake and retention in tumor cells compared to methotrexate.[2][14]
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Caption: Comparative mechanism of action of DS18561882 and classical antifolates.

Comparative Data on Metabolic Impact

Direct comparative metabolomic studies across all four agents are limited. The following tables
synthesize available data to highlight key differences in their biochemical and cellular effects. It
is important to note that experimental conditions may vary between studies.

Table 1: Enzyme Inhibition and Cellular Uptake
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Parameter DS18561882 Methotrexate Pemetrexed Pralatrexate
, DHFR, TS,
Primary Target(s) @ MTHFD2 DHFR DHFR
GARFT
Enzyme ) ) )

o IC50: 6.3 nM Ki: 26 nM Ki: >200 nM Ki: 45 nM
Inhibition (MTHFD2)[7] (DHFR)[14] (DHFR)[14] (DHFR)[14]
(IC50/Ki)

High affinity for
High cell RFC-1 RFC-1 RFC-1; ~14-fold
Cellular Uptake B . . .
permeability[7] mediated[14] mediated[13] greater influx

than MTX[2][14]

Polyglutamylatio

n

Not reported

Substrate for
FPGS[13]

High affinity for
FPGS[13]

Efficiently
polyglutamylated
[14]

Data synthesized from multiple sources and not from direct head-to-head comparative studies

unless otherwise noted.

Table 2: Primary Metabolic Consequences
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Metabolic
DS18561882 Methotrexate Pemetrexed Pralatrexate
Effect
Strongly Inhibited
Strongly Inhibited  Inhibited (via (via THF o )
_ _ _ , _ Inhibited (via
Purine Synthesis  (via formate THF depletion) depletion and )
) ] THF depletion)[2]
depletion)[5] [11] direct GARFT
inhibition)[13]
. Indirectly - . .
Pyrimidine Strongly Inhibited  Strongly Inhibited  Strongly Inhibited
) affected, may ) o ]
(Thymidylate) o (via THF (via direct TS (via THF
i cause thymidine ] o ]
Synthesis ) depletion)[11] inhibition)[13] depletion)[2]
depletion[10]
Knockdown of
May reduce
Redox MTHFD2 can ) )
] NADPH pools No primary No primary
Metabolism decrease )
available for reported effect reported effect
(NADPH) NADPH/NADP+

) DHFR folding[16]
ratio[15]

) Can induce drop
Other Metabolic

- in glycolytic - -
Effects gyeoly

activity[17]

Effects are based on the primary mechanisms of action and findings from various preclinical
studies.

Experimental Protocols

The following are representative protocols for key assays used to determine the metabolic
impact of antifolates.

LC-MS Based Cellular Metabolomics

This protocol provides a general workflow for the analysis of intracellular metabolites following
drug treatment.

e Cell Culture and Treatment:
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o Plate cancer cells (e.g., A549, HCT116) in 6-well plates and grow to 70-80% confluency.

o Treat cells with DS18561882, methotrexate, pemetrexed, or pralatrexate at desired
concentrations (e.g., GI50) for a specified time (e.g., 24 hours). Include a vehicle-only
control.

o Metabolite Extraction:

o Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered
saline (PBS).

o Quench metabolism by adding 1 mL of ice-cold 80% methanol (-80°C) to each well.
o Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
o Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
o Centrifuge at 14,000 x g for 10 minutes at 4°C.
o Sample Preparation and Analysis:

o Transfer the supernatant (containing metabolites) to a new tube and dry using a vacuum
concentrator.

o Reconstitute the dried metabolites in a suitable solvent (e.g., 50% acetonitrile) for LC-MS
analysis.

o Perform chromatographic separation using a HILIC or reverse-phase column coupled to a
high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

o Acquire data in both positive and negative ionization modes to cover a broad range of
metabolites.

o Data Analysis:

o Process the raw data using software such as XCMS or Compound Discoverer for peak
picking, alignment, and integration.
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o Identify metabolites by matching accurate mass and retention times to a metabolite library
or database (e.g., KEGG, HMDB).

o Perform statistical analysis (e.g., t-test, volcano plots, pathway analysis) to identify
significantly altered metabolites between treatment groups and controls.

LC-MS Metabolomics Workflow

Cell Culture Wash & Lyse Metabolism Quenching Inject Sample . Acquire Data Data Processing
& Drug Treatment & Extraction LB ATEEE & Analysis

Click to download full resolution via product page

Caption: A generalized workflow for cellular metabolomics experiments.

Seahorse XF Cellular Respiration Assay

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate
(ECAR) to assess mitochondrial respiration and glycolysis, respectively.

e Cell Seeding:

o Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density.
Allow cells to adhere overnight.

e Assay Preparation:

o One day prior, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-
CO2 incubator.

o On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF
base medium supplemented with glucose, pyruvate, and glutamine.

o Incubate the cells at 37°C in a non-CO2 incubator for 1 hour before the assay.

e Drug Loading and Assay Execution:
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o Load the injector ports of the sensor cartridge with modulators of mitochondrial respiration
(e.g., oligomycin, FCCP, rotenone/antimycin A). For assessing the acute effects of
antifolates, the drug of interest can be loaded into Port A.

o Place the cell plate in the Seahorse XF Analyzer and run the assay protocol. The
instrument will measure basal OCR and ECAR before sequentially injecting the
compounds and measuring the metabolic response.

o Data Analysis:
o Normalize the data to cell number or protein concentration.

o Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked
respiration, maximal respiration, and spare respiratory capacity, using the Seahorse Wave
software.

Summary and Future Directions

The metabolic impact of antifolates is intricately linked to their specific molecular targets within
the one-carbon metabolism network.

o DS18561882, by selectively inhibiting the mitochondrial enzyme MTHFD2, offers a targeted
approach focused on disrupting de novo purine synthesis. This distinct mechanism may offer
advantages in specific cancer types that are highly dependent on this mitochondrial pathway.
[51[18]

o Classical DHFR inhibitors, methotrexate and pralatrexate, induce a broader metabolic
disruption by depleting the total cellular pool of reduced folates, thereby affecting both purine
and pyrimidine synthesis.[2][14]

o Pemetrexed stands out with its multi-targeted approach, directly inhibiting enzymes in both
nucleotide synthesis pathways, which may contribute to its broad clinical efficacy.[13]

Future research should focus on direct head-to-head metabolomic and flux analysis studies to
provide a more granular, quantitative comparison of these agents. Such data will be invaluable
for identifying predictive biomarkers of response and for designing rational combination
therapies that exploit the distinct metabolic vulnerabilities induced by each class of antifolate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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